molecular formula C7H8N2O3 B1613393 3-Methoxy-2-methyl-6-nitropyridine CAS No. 23904-02-1

3-Methoxy-2-methyl-6-nitropyridine

Cat. No.: B1613393
CAS No.: 23904-02-1
M. Wt: 168.15 g/mol
InChI Key: UOKVFMZISSJYNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methyl-6-nitropyridine typically involves the nitration of 2-methyl-3-methoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-methyl-6-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3-Methoxy-2-methyl-6-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: 3-Methoxy-2-carboxy-6-nitropyridine.

Scientific Research Applications

Chemistry: 3-Methoxy-2-methyl-6-nitropyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, coatings, and electronic materials .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-6-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-2-methyl-6-nitropyridine is unique due to the presence of both the methoxy and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

3-methoxy-2-methyl-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-6(12-2)3-4-7(8-5)9(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKVFMZISSJYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628935
Record name 3-Methoxy-2-methyl-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23904-02-1
Record name 3-Methoxy-2-methyl-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold mixture of 3 ml. of concentrated sulfuric acid and 3 ml. of fuming nitric acid, was added 0.5 g. of 3-methoxy-2-methylpyridine over 5 minutes. After warming spontaneously to room temperature the mixture was heated at 55°-60° C. for 6 hours. The mixture was cooled and added to 35 ml. of ice-water. After stirring 2 hours, the precipitate was collected and dried to give 3-methoxy-2-methyl-6-nitropyridine, m.p. 99°-100.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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